Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate
CAS No.: 1187385-80-3
Cat. No.: VC2817167
Molecular Formula: C13H13N3O3
Molecular Weight: 259.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1187385-80-3 |
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Molecular Formula | C13H13N3O3 |
Molecular Weight | 259.26 g/mol |
IUPAC Name | methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate |
Standard InChI | InChI=1S/C13H13N3O3/c1-18-9-5-3-4-8(6-9)11-10(12(17)19-2)7-15-13(14)16-11/h3-7H,1-2H3,(H2,14,15,16) |
Standard InChI Key | RUYXIJYLNGGLPK-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C2=NC(=NC=C2C(=O)OC)N |
Canonical SMILES | COC1=CC=CC(=C1)C2=NC(=NC=C2C(=O)OC)N |
Introduction
Chemical Structure and Classification
Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate belongs to the family of substituted pyrimidines, which are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. The compound features several key structural elements that contribute to its chemical reactivity and potential biological properties.
Structural Features
The molecule consists of a pyrimidine core with four key substituents:
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A primary amino group at the C-2 position
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A 3-methoxyphenyl group at the C-4 position
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A methyl carboxylate group at the C-5 position
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Nitrogen atoms at positions 1 and 3 of the pyrimidine ring
This structural arrangement creates a molecule with multiple functional sites that can participate in hydrogen bonding, π-π stacking interactions, and various chemical transformations. The presence of the amino group at C-2 position is particularly significant as it can serve as both a hydrogen bond donor and acceptor, potentially enhancing the compound's interaction with biological targets .
Related Compounds
The compound shares structural similarities with other pyrimidine derivatives that have demonstrated biological activity. These include pyrimidine-based compounds such as methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, which has been studied for its potential therapeutic applications . Additionally, it bears resemblance to certain thieno[2,3-d]pyrimidine derivatives that have shown interesting pharmacological properties .
Physical and Chemical Properties
Understanding the physicochemical properties of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate is essential for predicting its behavior in biological systems and for developing efficient synthetic methodologies.
Physicochemical Characteristics
The compound exists as a solid at room temperature with predicted physicochemical properties that influence its solubility, membrane permeability, and stability. While specific experimental data for this exact compound is limited in the available literature, theoretical calculations provide valuable insights into its expected properties.
Spectroscopic Properties
Based on its structural features, Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate would exhibit characteristic spectroscopic signatures. The aromatic pyrimidine core typically shows distinctive signals in ¹H NMR spectroscopy, with the amino group protons appearing as a broad singlet in the 5-7 ppm range. The methoxy group of the 3-methoxyphenyl substituent would typically show a singlet around 3.8-3.9 ppm, while the methyl ester protons would appear as a singlet around 3.7-3.8 ppm.
In IR spectroscopy, characteristic absorption bands would include the N-H stretching of the amino group (3300-3500 cm⁻¹), C=O stretching of the ester group (1700-1730 cm⁻¹), and C=N stretching of the pyrimidine ring (1580-1650 cm⁻¹) .
Synthetic Approaches
Various synthetic strategies can be employed for the preparation of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate, drawing inspiration from established methods for similar pyrimidine derivatives.
General Synthetic Routes
The synthesis of substituted pyrimidines typically involves cyclization reactions starting from appropriate precursors. For Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate, potential synthetic pathways may include:
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Condensation of guanidine derivatives with α,β-unsaturated carbonyl compounds
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Cyclocondensation reactions involving amidines and 1,3-dicarbonyl compounds
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Modification of pre-existing pyrimidine scaffolds through functional group transformations
Specific Reaction Conditions
Predicted Properties and Data Analysis
While experimental data specifically for Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate is limited in the available literature, predicted properties can provide valuable insights for further investigation.
Predicted Physicochemical Properties
Table 1 presents the predicted physicochemical properties of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate, which are essential for understanding its potential behavior in biological systems and chemical reactions.
Table 1: Predicted Physicochemical Properties of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate
Property | Predicted Value | Significance |
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Molecular Weight | 285.29 g/mol | Within drug-like range |
Log P (octanol/water) | 2.1-2.7 | Moderate lipophilicity |
Hydrogen Bond Donors | 2 | From primary amino group |
Hydrogen Bond Acceptors | 6 | From N atoms, carbonyl, and methoxy groups |
Topological Polar Surface Area | 84-90 Ų | Suggests moderate membrane permeability |
pKa (most acidic) | ~12-14 | From amino group |
pKa (most basic) | ~3-4 | From pyrimidine N atoms |
Comparative Analysis
Table 2 provides a comparative analysis of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate with structurally related compounds, highlighting similarities and differences that might influence their respective biological activities.
Table 2: Comparison of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate with Related Compounds
Compound | Key Structural Differences | Potential Impact on Activity |
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Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | Cl instead of NH₂ at C-2; CF₃ instead of 3-methoxyphenyl at C-4 | Different hydrogen-bonding profile; altered lipophilicity and electronic properties |
Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate | Different heterocyclic core (oxazole vs. pyrimidine) | Different ring electronics and binding geometry |
Thieno[2,3-d]pyrimidine derivatives | Fused ring system | Enhanced rigidity and altered spatial arrangement of functional groups |
Research Gaps and Future Directions
Despite the potential importance of Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate in medicinal chemistry and organic synthesis, several research gaps remain to be addressed.
Experimental Characterization
A comprehensive experimental characterization of the compound's physical, chemical, and biological properties would be valuable. This includes determination of its exact melting point, solubility in various solvents, and detailed spectroscopic analysis using modern techniques such as high-resolution NMR, mass spectrometry, and X-ray crystallography.
Biological Evaluation
Systematic assessment of the compound's biological activities, including screening against various enzymatic targets, cellular assays, and potentially in vivo studies, would provide valuable insights into its therapeutic potential. Given the diverse biological activities reported for pyrimidine derivatives, a broad screening approach might uncover unexpected applications.
Structure Optimization
Based on initial biological evaluation, structural modifications could be explored to optimize activity, selectivity, and pharmacokinetic properties. This might involve substitution at various positions of the pyrimidine ring, modification of the methoxy group on the phenyl ring, or transformation of the methyl ester to other functional groups.
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